molecular formula C20H18N4O2S B2377078 N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-33-1

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2377078
CAS No.: 1021075-33-1
M. Wt: 378.45
InChI Key: GBOQNBAHJSWBGW-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a benzamide group, and a thioether linkage

Preparation Methods

The synthesis of N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the thioether linkage and the benzamide group. Common reagents used in these reactions include thionyl chloride, m-toluidine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide can be compared with other similar compounds, such as:

  • N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
  • N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

N-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-6-5-9-16(12-14)21-18(25)13-27-19-11-10-17(23-24-19)22-20(26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQNBAHJSWBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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